Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a heterocyclic compound with the molecular formula C9H10N2O2S2 It is a thiophene derivative, characterized by the presence of an amino group, a cyano group, and a methylthio group attached to the thiophene ring
Mechanism of Action
Target of Action
This compound is a synthetic thiophene derivative , and thiophene derivatives have been studied for their potential antimicrobial activities . .
Mode of Action
As a synthetic thiophene derivative, it may share some common mechanisms with other thiophene compounds, such as interacting with bacterial cell walls or inhibiting key enzymes in microbial metabolic pathways
Biochemical Pathways
Thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with essential biochemical pathways in microbes.
Result of Action
Given that thiophene derivatives have been reported to have antimicrobial activity , this compound may exert similar effects, potentially leading to the inhibition of microbial growth or viability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with methylthioglycolate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve heating and the use of solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Similar in structure but with an additional ethoxycarbonylmethyl group.
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate: Lacks the amino group present in ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate.
Uniqueness
This compound is unique due to the combination of functional groups attached to the thiophene ring. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYKQPLSSCCDQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332988 | |
Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116170-90-2 | |
Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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